(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam
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Overview
Description
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is derived from camphorsultam, a bicyclic lactam, and features a 2-methylacryloyl group, which imparts distinct reactivity and stereochemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:
Starting Material: The synthesis begins with camphorsultam, which is commercially available or can be synthesized from camphor.
Acryloylation: The camphorsultam undergoes acryloylation using 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Purification: The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions, such as the use of continuous flow reactors to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acryloyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Alcohol derivatives with reduced acryloyl groups.
Substitution: Substituted camphorsultam derivatives with various functional groups.
Scientific Research Applications
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam involves its interaction with various molecular targets:
Chiral Recognition: The compound’s ch
Properties
IUPAC Name |
1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALAVPVKVQRBKA-MJVIPROJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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